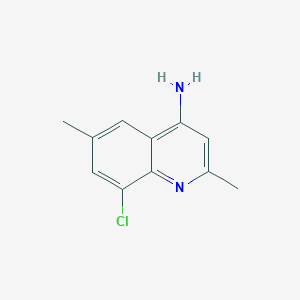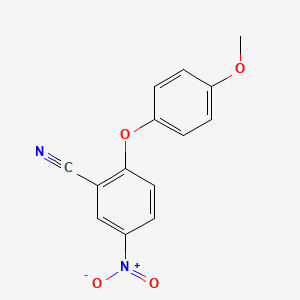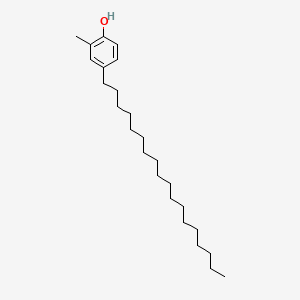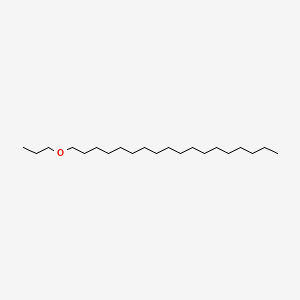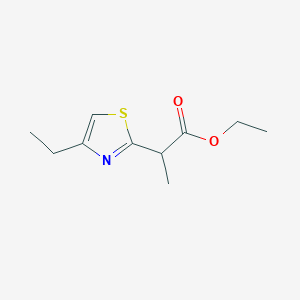
Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate typically involves the reaction of ethyl 2-bromoacetate with 4-ethylthiazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(4-methyl-1,3-thiazol-2-yl)propanoate
- Ethyl 2-(4-phenyl-1,3-thiazol-2-yl)propanoate
- Ethyl 2-(4-chloro-1,3-thiazol-2-yl)propanoate
Uniqueness
Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 4-position of the thiazole ring can enhance its lipophilicity and potentially improve its interaction with biological targets .
Propriétés
Formule moléculaire |
C10H15NO2S |
|---|---|
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
ethyl 2-(4-ethyl-1,3-thiazol-2-yl)propanoate |
InChI |
InChI=1S/C10H15NO2S/c1-4-8-6-14-9(11-8)7(3)10(12)13-5-2/h6-7H,4-5H2,1-3H3 |
Clé InChI |
IEFVAXBGYQYYJP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CSC(=N1)C(C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B12641391.png)
![(6-bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid](/img/structure/B12641394.png)
![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one](/img/structure/B12641397.png)
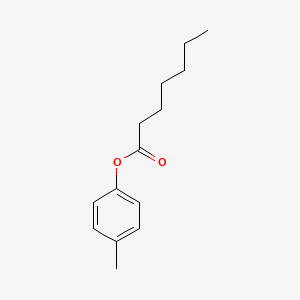
![5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-](/img/structure/B12641418.png)

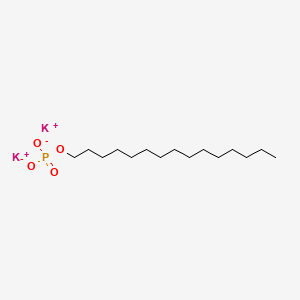
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12641442.png)

